molecular formula C22H45NO2 B1610677 Stearamide AMP CAS No. 36284-86-3

Stearamide AMP

Cat. No.: B1610677
CAS No.: 36284-86-3
M. Wt: 355.6 g/mol
InChI Key: GTDHYNXLIKNVTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Stearamide AMP is synthesized through the amidation of stearic acid with 2-amino-2-methyl-1-propanol. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired amide bond . The process involves heating stearic acid and 2-amino-2-methyl-1-propanol together, often in the presence of a catalyst, to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where stearic acid and 2-amino-2-methyl-1-propanol are combined under optimized conditions. The reaction is monitored to maintain the appropriate temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Stearamide AMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized stearamide derivatives, amines, and substituted amides .

Scientific Research Applications

Stearamide AMP has a wide range of applications in scientific research:

Mechanism of Action

Stearamide AMP exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers in cell membranes, enhancing membrane stability and facilitating the formation of micelles. This interaction is crucial in its role as a foam booster and viscosity regulator in cosmetic formulations . The molecular targets include lipid molecules in the cell membrane, and the pathways involved are related to membrane fluidity and integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Stearamide AMP

This compound is unique due to its specific molecular structure, which provides enhanced foam-boosting properties and better viscosity control compared to other fatty acid amides. Its ability to improve the texture and stability of cosmetic formulations makes it a preferred choice in the industry .

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)23-22(2,3)20-24/h24H,4-20H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDHYNXLIKNVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189825
Record name Stearamide AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36284-86-3
Record name N-(2-Hydroxy-1,1-dimethylethyl)octadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36284-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearamide AMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036284863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stearamide AMP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60189825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STEARAMIDE AMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3K8640346
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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